N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine

LogP Lipophilicity Solubility

Researchers requiring pyrazolyl-piperidine scaffolds often encounter lipophilic analogs (LogP >1.5) that compromise aqueous compatibility and fragment-based screening. This compound resolves these issues: - LogP 0.06 & Fsp3 0.73 - optimized for fragment-based drug discovery requiring 3D shape diversity - Secondary N-methylamino handle enables parallel library derivatization - Neutral pyrazole at physiological pH avoids kinase hinge-binding artifacts Supplied with batch-specific QC documentation for reproducible SAR studies.

Molecular Formula C11H20N4
Molecular Weight 208.3 g/mol
CAS No. 1248994-73-1
Cat. No. B1422547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine
CAS1248994-73-1
Molecular FormulaC11H20N4
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)CCN2C=CC=N2
InChIInChI=1S/C11H20N4/c1-12-11-3-7-14(8-4-11)9-10-15-6-2-5-13-15/h2,5-6,11-12H,3-4,7-10H2,1H3
InChIKeyXHHOYTGSLPBUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine (CAS 1248994-73-1) – Physicochemical Profile & Scaffold Identity


N-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine (CAS 1248994-73-1) is a heterocyclic amine with molecular formula C₁₁H₂₀N₄ and molecular weight 208.31 g·mol⁻¹, comprising a piperidine ring substituted at the 1‑position with a pyrazol‑1‑ylethyl group and at the 4‑position with a secondary methylamino group . It is classified by multiple suppliers as a versatile small‑molecule scaffold and building block intended for laboratory research use . Its calculated partition coefficient (LogP ≈ 0.06) and hydrogen‑bond donor count (1 HBD) distinguish it from closely related pyrazolyl‑piperidine analogs .

Scaffold class Piperidine–pyrazole heterocyclic amine building block
Key functionality Secondary N‑methylamine handle for derivatization
Physicochemical balance Low lipophilicity, one hydrogen‑bond donor, high sp³ fraction
Screening context Fragment‑based library design and SAR expansion

Why In‑Class Pyrazolyl‑Piperidine Derivatives Cannot Substitute N‑Methyl‑1‑[2‑(1H‑pyrazol‑1‑yl)ethyl]piperidin‑4‑amine for Rigorous Research


Although several pyrazolyl‑piperidine analogs share a common C₁₀–C₁₁N₃–N₄ framework, substitution of N‑methyl‑1‑[2‑(1H‑pyrazol‑1‑yl)ethyl]piperidin‑4‑amine with a close structural cousin can alter key physicochemical properties that govern solubility, permeability, and molecular recognition. For example, the presence of a secondary N‑methylamino group on the piperidine 4‑position introduces a hydrogen‑bond donor that is absent in simple 1‑(pyrazol‑1‑ylethyl)piperidine . Differences in LogP exceeding one log‑unit between the target compound and its des‑methylamino analog translate into markedly different aqueous solubility and lipophilicity profiles, which cannot be compensated by adjusting a single experimental parameter . These variations mean that swapping compounds within this class without verifying identity‑critical properties risks irreproducible biological results, flawed structure‑activity relationship (SAR) conclusions, and wasted procurement expenditure.

Lipophilicity mismatch
LogP difference over one log unit may shift solubility, retention, and permeability profiles versus des‑methylamino analogs.
Hydrogen‑bond donor shift
Presence of a secondary amine H‑bond donor alters molecular recognition; analogs lacking this donor may lose key interaction motifs.
Heterocycle basicity divergence
Pyrazole vs imidazole core changes ionization state by ~4.5 pKa units, potentially altering target engagement and metabolic stability.

Quantitative Comparator Evidence for N‑Methyl‑1‑[2‑(1H‑pyrazol‑1‑yl)ethyl]piperidin‑4‑amine vs. Closest Analogs


LogP Hydrophilicity Differential: Target Compound vs. 1‑(2‑(1H‑Pyrazol‑1‑yl)ethyl)piperidine

The target compound exhibits a calculated LogP of 0.06, representing a >1.5‑log‑unit shift toward greater hydrophilicity compared with 1‑(2‑(1H‑pyrazol‑1‑yl)ethyl)piperidine (LogP 1.58) . This large difference arises from the introduction of the secondary methylamino substituent on the piperidine ring and directly impacts aqueous solubility and passive membrane permeability predictions.

LogP Differential
Supplier‑reported
Target LogP 0.06 vs 1.58 (analog); Δ −1.52
Supports hydrophilicity‑driven assay design; large lipophilicity shift may alter retention and permeability.
Computed logP; verify experimentally for specific buffer conditions.
LogP Lipophilicity Solubility Permeability

Hydrogen‑Bond Donor Capacity: Target Compound vs. 1‑(2‑(1H‑Pyrazol‑1‑yl)ethyl)piperidine

The target compound possesses one hydrogen‑bond donor (the secondary N‑methylamino proton), whereas the close analog 1‑(2‑(1H‑pyrazol‑1‑yl)ethyl)piperidine has zero H‑bond donors . This functional difference creates a discrete interaction capability that is critical for target engagement in biological systems and for co‑crystal formation in materials science.

H‑Bond Donor Count
Vendor‑specified
1 HBD (target) vs 0 HBD (analog)
H‑bond donor capability enables specific recognition; absent in analog, may abrogate binding motifs requiring donor.
Based on molecular structure; functional impact must be validated per target.
H‑bond donor Molecular recognition Solubility Crystal engineering

N‑Methyl Secondary Amine vs. Primary Amine: Differentiating from 1‑(2‑(Piperidin‑1‑yl)ethyl)‑1H‑pyrazol‑4‑amine

The target compound contains an N‑methyl secondary amine on the piperidine 4‑position, whereas 1‑(2‑(piperidin‑1‑yl)ethyl)‑1H‑pyrazol‑4‑amine (CAS 1173069‑63‑0) bears a primary amine at the pyrazole 4‑position . This regio‑ and chemo‑differentiation provides the target compound with a distinct alkylation/acylation handle that is absent in the primary‑amine comparator, enabling divergent synthetic elaboration pathways.

Amine Chemotype
Vendor‑specified
Secondary N‑methylamine (piperidine C‑4) vs primary amine (pyrazole C‑4)
Regio‑ and chemoselective handle for divergent synthetic elaboration; steric/electronic profile differs from primary amine.
Synthetic utility confirmed by vendor datasheets; evaluate in desired coupling reactions.
Secondary amine Derivatization handle SAR Medicinal chemistry

Fraction sp³ (Fsp₃) and Three‑Dimensional Character for Fragment‑Based Drug Design

The target compound has a calculated Fsp₃ value of 0.73, reflecting a high proportion of sp³‑hybridized carbon atoms and consequently greater three‑dimensional molecular shape compared with more planar heteroaromatic scaffolds . The analog 1‑(2‑(piperidin‑1‑yl)ethyl)‑1H‑pyrazol‑4‑amine shows a slightly lower Fsp₃ of 0.70 . Higher Fsp₃ has been correlated in the medicinal chemistry literature with improved clinical success rates and reduced off‑target promiscuity.

3D Character (Fsp₃)
Class‑level inference
Fsp₃ = 0.73 (target) vs 0.70 (analog)
Higher sp³ fraction supports 3D scaffold diversity; exceeds common fragment‑library threshold of 0.45.
Inferred from vendor data; application‑specific shape diversity must be confirmed.
Fsp3 3D character Fragment-based drug design Scaffold complexity

Pyrazole vs. Imidazole Heterocycle: Structural Class Distinction from N‑[2‑(1H‑Imidazol‑1‑yl)ethyl]‑1‑methylpiperidin‑4‑amine

The target compound features a 1H‑pyrazol‑1‑yl moiety, whereas the direct heterocyclic analog N‑[2‑(1H‑imidazol‑1‑yl)ethyl]‑1‑methylpiperidin‑4‑amine (CAS 1248315‑56‑1) contains an imidazole ring . Although both are five‑membered diazoles, pyrazole and imidazole differ in nitrogen adjacency, pKa of the conjugate acid (pyrazole ~2.5 vs. imidazole ~7.0), and hydrogen‑bonding geometry, which collectively alter target recognition and metabolic stability.

Heterocycle Basicity
Class‑level inference
Pyrazole pKa ≈ 2.5 vs Imidazole pKa ≈ 7.0; Δ ≈ 4.5
Large basicity difference alters ionization at physiological pH; impacts kinase hinge‑binding and metabolic stability.
Heterocycle pKa from reference tables; confirm for specific substitution patterns.
Bioisosterism Heterocycle Pyrazole Imidazole Kinase inhibitor

Important Caveat: Absence of Direct Head‑to‑Head Biological Activity Data

A systematic search of the peer‑reviewed literature and patent databases (performed 2026‑05‑03) did not identify any published study that directly compares the biological activity, pharmacokinetics, or in vivo performance of N‑methyl‑1‑[2‑(1H‑pyrazol‑1‑yl)ethyl]piperidin‑4‑amine against a named close analog in the same assay. All physicochemical comparisons presented above are drawn from vendor‑reported or computationally predicted properties. Consequently, differentiation claims for this compound currently rest on physicochemical and structural grounds rather than on experimentally determined potency, selectivity, or ADMET differences.

Biological Comparison Gap
Data to verify
No head‑to‑head biological activity data identified
Differentiation currently rests on physicochemical grounds; experimental biological validation required for target engagement claims.
Literature search (May 2026) found no comparative studies.
Data limitation Prospective evaluation Procurement caution

Recommended Application Scenarios for N‑Methyl‑1‑[2‑(1H‑pyrazol‑1‑yl)ethyl]piperidin‑4‑amine Based on Quantitative Evidence


Scaffold for Diversity‑Oriented Synthesis of Fragment Libraries Requiring High Fsp₃ and Balanced Lipophilicity

With an Fsp₃ of 0.73, one hydrogen‑bond donor, and a LogP near zero (0.06), this compound is a strong candidate as a core scaffold in fragment‑based drug discovery campaigns that prioritize three‑dimensionality and aqueous compatibility . It can serve as a starting point for parallel library synthesis exploiting the secondary amine as a derivatization handle, offering a more hydrophilic and shape‑diverse alternative to 1‑(2‑(1H‑pyrazol‑1‑yl)ethyl)piperidine (LogP 1.58, Fsp₃ not reported, 0 HBD).

Physicochemical Probe for LogP‑Dependent Assay Development and Retention Time Calibration

The target compound's exceptionally low LogP (0.06) relative to other pyrazolyl‑piperidine analogs makes it suitable as a low‑retention reference standard in reversed‑phase chromatographic method development and logD‑based assay calibration . Researchers needing a pyrazole‑containing control compound with minimal lipophilicity can procure this scaffold rather than the more lipophilic 1‑(2‑(1H‑pyrazol‑1‑yl)ethyl)piperidine (LogP 1.58), which would elute significantly later and behave differently in partitioning assays.

SAR Expansion of Pyrazolyl‑Piperidine Chemotypes in N‑Type Calcium Channel Blocker Programs

The pyrazolyl‑piperidine architecture has been validated as a productive scaffold for N‑type calcium channel blockers with demonstrated in vivo efficacy in rat models of inflammatory and neuropathic pain . The target compound, bearing the pyrazol‑1‑ylethyl‑piperidine motif with an additional N‑methylamino substituent, provides an entry point for SAR exploration around this pharmacophore, potentially enabling modulation of potency and metabolic stability through substitution at the secondary amine position.

Kinase Hinge‑Binder Motif Exploration with a Non‑Basic Pyrazole Heterocycle

Unlike the imidazole analog N‑[2‑(1H‑imidazol‑1‑yl)ethyl]‑1‑methylpiperidin‑4‑amine—whose imidazole ring is approximately 10,000‑fold more basic (ΔpKa ≈ 4.5)—the target compound's pyrazole ring remains largely unprotonated at physiological pH . This property is valuable for designing ATP‑competitive kinase inhibitors where a neutral hinge‑binding heterocycle is required to avoid unfavorable electrostatic interactions or to fine‑tune selectivity across the kinome.

Application
Selection Property
Validation Focus
Fragment library diversification
High 3D character (Fsp₃), low lipophilicity, secondary amine handle
Scaffold incorporation and shape‑diversity verification in fragment screens
RP‑HPLC method development
Exceptionally low LogP versus pyrazolyl‑piperidine analogs
Retention time calibration and elution‑behavior confirmation
Ion channel research (N‑type calcium)
Pyrazolyl‑piperidine architecture with secondary amine derivatization
Calcium channel activity screening; functional modulation in vitro
Kinase hinge‑binding research
Non‑basic pyrazole heterocycle for neutral hinge interaction
Kinase panel selectivity profiling; hinge‑region engagement assessment
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